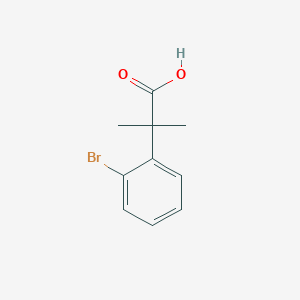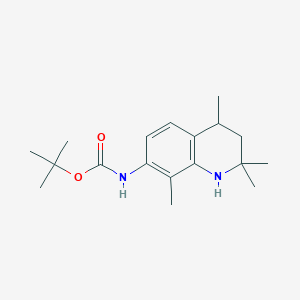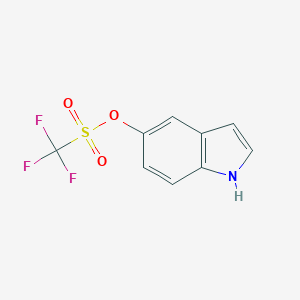
1H-Indol-5-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-5-yl trifluoromethanesulfonate, also known as 5-Trifluoromethanesulfonylindole, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1H-Indol-5-yl trifluoromethanesulfonate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic centers in biological molecules, such as proteins and nucleic acids. This reaction can result in the inhibition of enzymatic activity or the modification of the structure of the biological molecule.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-Indol-5-yl trifluoromethanesulfonate are diverse and depend on the specific application of the compound. In general, it has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphodiesterases. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1H-Indol-5-yl trifluoromethanesulfonate is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. For example, it may not be suitable for some applications due to its reactivity with biological molecules. Additionally, it may have limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new inhibitors for protein kinases, proteases, and phosphodiesterases. Additionally, it may be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Furthermore, it may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 1H-Indol-5-yl trifluoromethanesulfonate is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of the compound is relatively simple, and it has a high yield. However, there are also some limitations to its use, such as its reactivity with biological molecules and limited solubility in some solvents. Despite these limitations, there are several future directions for the use of 1H-Indol-5-yl trifluoromethanesulfonate in scientific research, including the development of new inhibitors for enzymes and the synthesis of metal complexes with potential applications in catalysis and materials science.
Synthesemethoden
The synthesis of 1H-Indol-5-yl trifluoromethanesulfonate is a relatively simple process that involves the reaction of indole with trifluoromethanesulfonic anhydride. This reaction results in the formation of a white solid that can be purified through recrystallization. The yield of the reaction is typically high, and the resulting compound is stable and can be stored for an extended period.
Wissenschaftliche Forschungsanwendungen
1H-Indol-5-yl trifluoromethanesulfonate has a broad range of scientific research applications. It can be used as a starting material for the synthesis of various compounds, including inhibitors of protein kinases, proteases, and phosphodiesterases. Additionally, it can be used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
128373-13-7 |
|---|---|
Produktname |
1H-Indol-5-yl trifluoromethanesulfonate |
Molekularformel |
C9H6F3NO3S |
Molekulargewicht |
265.21 g/mol |
IUPAC-Name |
1H-indol-5-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H |
InChI-Schlüssel |
BUGATQSIGUQQSV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
Synonyme |
1H-Indol-5-yl trifluoromethanesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
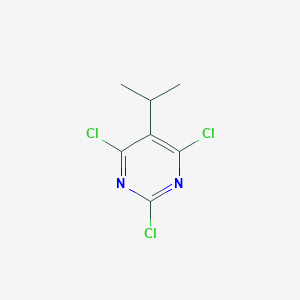
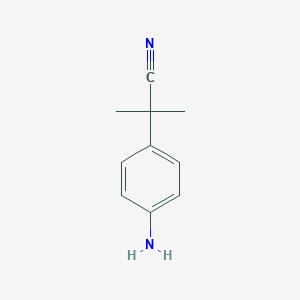
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)

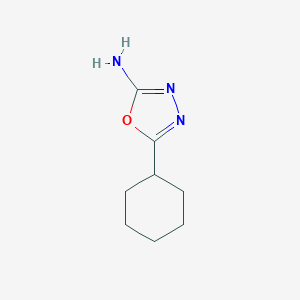
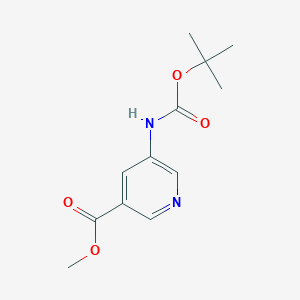
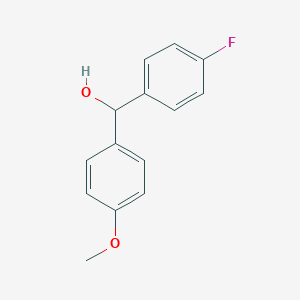
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
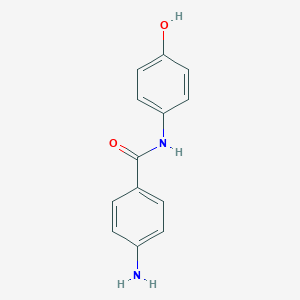
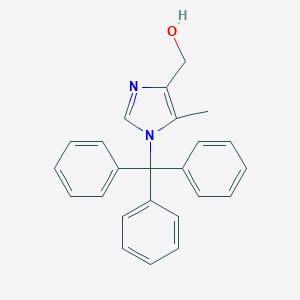
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
